2-Tributylstannylbenzo[b]thiophene

Catalog No.
S755414
CAS No.
148961-88-0
M.F
C20H32SSn
M. Wt
423.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Tributylstannylbenzo[b]thiophene

CAS Number

148961-88-0

Product Name

2-Tributylstannylbenzo[b]thiophene

IUPAC Name

1-benzothiophen-2-yl(tributyl)stannane

Molecular Formula

C20H32SSn

Molecular Weight

423.2 g/mol

InChI

InChI=1S/C8H5S.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3;

InChI Key

UJPVMOUQRNYNSA-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2S1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2S1

Precursors for Organic Synthesis:

Organotin compounds, like 2-tributylstannylbenzo[b]thiophene, can serve as valuable precursors in organic synthesis due to the versatile reactivity of the Sn-C bond. This bond can undergo various transformations, such as Stille coupling, Negishi coupling, and Hiyama coupling, enabling the formation of carbon-carbon bonds with diverse functionalities. These reactions are crucial for the construction of complex organic molecules, including pharmaceuticals, natural products, and functional materials .

Exploration in Material Science:

Organotin compounds are being explored for their potential applications in material science due to their unique properties. Some studies have investigated the use of organotin derivatives in the development of:

  • Organic light-emitting diodes (OLEDs): Certain organotin compounds exhibit efficient light emission properties, making them potential candidates for OLEDs .
  • Antimicrobial materials: Some organotin derivatives have shown promising antimicrobial activity, suggesting potential applications in the development of new antibacterial and antifungal agents .

2-Tributylstannylbenzo[b]thiophene is an organotin compound characterized by the presence of a tributylstannyl group attached to a benzo[b]thiophene ring. Its molecular formula is C20H32SSnC_{20}H_{32}SSn, and it has a molecular weight of approximately 373.18 g/mol. This compound belongs to a class of thiophene derivatives, which are known for their significant electronic properties and applications in organic electronics and materials science .

The chemistry of 2-Tributylstannylbenzo[b]thiophene is primarily governed by electrophilic substitution and metalation reactions. The compound can undergo various transformations, including:

  • Stille Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds, making it useful in synthesizing complex organic molecules .
  • Electrophilic Substitution: The thiophene ring can be substituted at the 2 and 5 positions, allowing for the introduction of various functional groups .
  • Metalation: Metalation at the thiophene ring can facilitate further reactions, such as coupling with other electrophiles .

The synthesis of 2-Tributylstannylbenzo[b]thiophene typically involves the following methods:

  • Stille Coupling: This method involves the reaction of benzo[b]thiophene derivatives with tributylstannyl halides in the presence of palladium catalysts to form the desired compound.
  • Direct Substitution: Another approach includes reacting benzo[b]thiophene with tributylstannyl chloride, often requiring activation through metalation to facilitate substitution at the desired position .

2-Tributylstannylbenzo[b]thiophene has several applications, particularly in:

  • Organic Electronics: It is used as a precursor in the synthesis of conductive polymers and materials for organic light-emitting diodes (OLEDs) and organic solar cells.
  • Material Science: The compound's unique electronic properties make it suitable for use in various advanced materials .

Interaction studies involving 2-Tributylstannylbenzo[b]thiophene focus on its reactivity with other chemical species. Notably, its ability to participate in Stille coupling reactions allows for versatile modifications to its structure, enabling the synthesis of new materials with tailored properties. Understanding these interactions is crucial for optimizing its applications in electronics and materials science .

Several compounds share structural or functional similarities with 2-Tributylstannylbenzo[b]thiophene. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
2-(Tributylstannyl)thiopheneThiophene DerivativeUsed in Stille reactions; simpler structure
Benzo[b]thiopheneAromatic CompoundLacks stannyl group; used in organic synthesis
3-(Tributylstannyl)thiopheneThiophene DerivativeSimilar reactivity but different position
2-(Diphenyltin)benzo[b]thiopheneOrganotin CompoundMore complex; different electronic properties

The unique aspect of 2-Tributylstannylbenzo[b]thiophene lies in its combination of a stannyl group with a benzo[b]thiophene framework, providing distinct reactivity and potential applications not found in simpler thiophenes or other organotin compounds .

2-Tributylstannylbenzo[b]thiophene emerged in the early 2000s as part of efforts to expand the scope of Stille coupling, a palladium-catalyzed reaction first popularized by John K. Stille in the 1980s. The compound was first synthesized in 2005, with its utility recognized in constructing heterocyclic systems prevalent in bioactive molecules. Unlike simpler organostannanes, its benzo[b]thiophene backbone introduces rigidity and π-conjugation, enhancing selectivity in cross-coupling reactions. This innovation addressed limitations in earlier reagents, such as poor functional group tolerance, and opened pathways to structurally intricate targets like polycyclic aromatic hydrocarbons (PAHs) and electrochromic polymers.

Role in Organometallic Cross-Coupling Methodologies

The Stille reaction relies on transmetalation between organostannanes and electrophilic partners, with 2-tributylstannylbenzo[b]thiophene serving as a superior coupling agent due to:

  • Enhanced Reactivity: The electron-rich benzo[b]thiophene ring stabilizes the transition state during Pd-mediated bond formation, accelerating reaction kinetics.
  • Steric Accessibility: The tributyltin group balances steric bulk and reactivity, minimizing undesired homocoupling while maintaining compatibility with diverse substrates.
  • Functional Group Tolerance: Compatible with aldehydes, ketones, and halides, enabling modular synthesis of pharmaceuticals like urokinase inhibitors.

For example, in the synthesis of dithienocoronenediimide (DTCDI)-based polymers, this reagent achieved 75–80% yields in coupling reactions, critical for optoelectronic applications.

Importance as a Synthetic Building Block

2-Tributylstannylbenzo[b]thiophene is pivotal in constructing:

  • Bioactive Molecules: Derivatives exhibit antimicrobial and anticancer properties, as seen in benzo[b]thiophene-based uPA inhibitors (IC~50~ = 70–320 nM).
  • Materials Science: Key in synthesizing conjugated polymers for organic thin-film transistors (OTFTs), achieving hole mobilities up to 0.057 cm² V⁻¹ s⁻¹.
  • Natural Product Analogues: Used in late-stage functionalization of alkaloids and terpenoids, leveraging its stability under diverse reaction conditions.
Using 2-Tributylstannylbenzo[b]thiophene

SubstrateProductCatalystYield (%)
2-Bromoiodobenzene2-(Benzo[b]thiophen-2-yl)iodobenzenePd(dba)₂75
2-Chloroquinoline-3-carbaldehyde2-(Thiophen-2-yl)quinoline-3-carbaldehydePd(dba)₂60

Cross-Coupling with Aryl Iodides and Halides

The reactivity of 2-tributylstannylbenzo[b]thiophene extends to cross-couplings with aryl iodides and bromides, forming biaryl structures central to drug discovery. Chen et al. (2017) highlighted analogous Pd-catalyzed couplings using 2-iodothiophenol, though substituting the stannane for phenylacetylene enables benzo[b]thiophene incorporation [4]. For example, aryl iodides react with the stannane under Pd(OAc)₂ catalysis in DMF at 110°C, yielding 2-arylbenzo[b]thiophenes [4].

Key to these reactions is the oxidative addition of Pd⁰ into the aryl halide bond, followed by transmetallation with the stannane. The electron-rich benzo[b]thiophene moiety directs coupling at the α-position, minimizing byproducts.

Formation of Complex Benzo[b]thiophene Derivatives

Sequential Stille couplings using 2-tributylstannylbenzo[b]thiophene enable access to multisubstituted derivatives. Nassar and Ismail (2023) synthesized compounds 7–11, including biphenyl-thiophene hybrids, by coupling dibromoarenes with two equivalents of the stannane [1]. The resultant structures exhibited potent anticancer activity, attributed to their planar geometries and hydrophobic interactions with biological targets [1].

Ünver et al. (2020) further demonstrated post-functionalization strategies, where Schiff base reactions on benzo[b]thiophene aldehydes yielded bis-benzothiophene methanimines [3]. While their approach did not directly employ the stannane, it underscores the versatility of benzo[b]thiophene intermediates accessible via Stille couplings [3].

Star-Thiophene Synthesis

Though not explicitly detailed in the literature surveyed, the stannane’s reactivity supports the synthesis of star-shaped thiophene architectures. For instance, coupling 2-tributylstannylbenzo[b]thiophene with trifunctional aryl halide cores (e.g., 1,3,5-triiodobenzene) could yield tris(benzo[b]thiophen-2-yl)arenes. Such structures are hypothesized to enhance charge transport in organic electronics, leveraging the thiophene’s conjugated system [1] [4].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

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